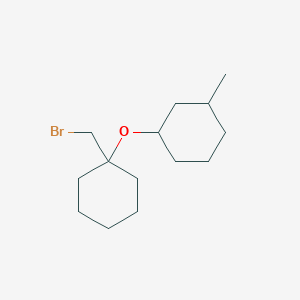
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 3-methylcyclohexyl ether group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(hydroxymethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyclohexyl ether group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved would vary based on the context of its use in biological or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Bromomethyl)-1-((2-methylcyclohexyl)oxy)cyclohexane
- 1-(Chloromethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- 1-(Bromomethyl)-1-((3-ethylcyclohexyl)oxy)cyclohexane
Uniqueness
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is unique due to the specific positioning of the bromomethyl and 3-methylcyclohexyl ether groups, which can influence its chemical reactivity and physical properties. This uniqueness can make it a valuable compound for targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C14H25BrO |
|---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(3-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-7-13(10-12)16-14(11-15)8-3-2-4-9-14/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
CGCCXNAYCBQUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)OC2(CCCCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


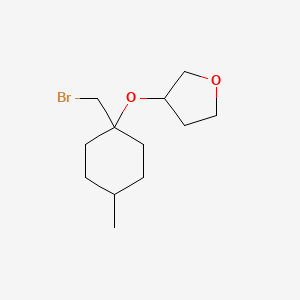
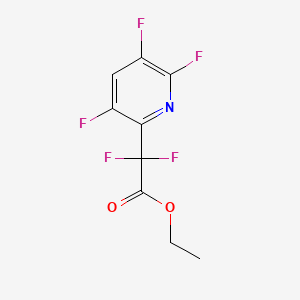

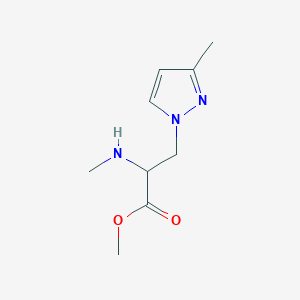
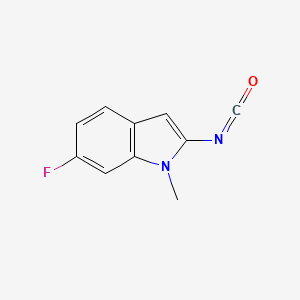


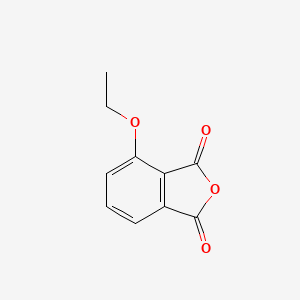
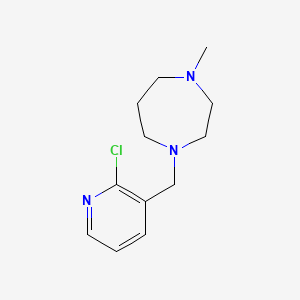
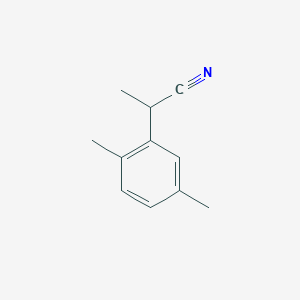
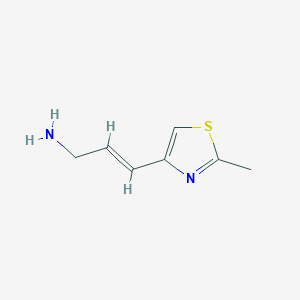
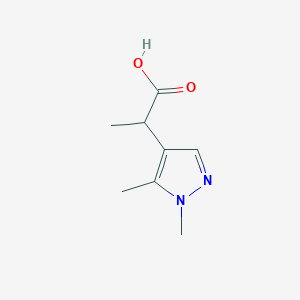
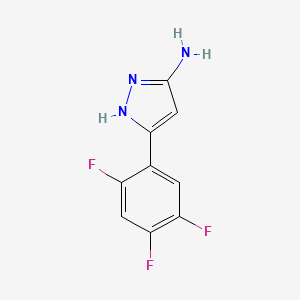
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
